Dipotassium;[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] phosphate;dihydrate
Description
Properties
IUPAC Name |
dipotassium;[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] phosphate;dihydrate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13O9P.2K.2H2O/c7-1-2-3(8)4(9)5(10)6(14-2)15-16(11,12)13;;;;/h2-10H,1H2,(H2,11,12,13);;;2*1H2/q;2*+1;;/p-2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXLMWHHJPUWTEV-UHFFFAOYSA-L | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)OP(=O)([O-])[O-])O)O)O)O.O.O.[K+].[K+] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15K2O11P | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dipotassium;[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] phosphate;dihydrate typically involves the phosphorylation of glucose. The reaction is carried out under controlled conditions using phosphorylating agents such as phosphoric acid or phosphorus oxychloride. The reaction is usually conducted in an aqueous medium, and the pH is carefully monitored to ensure optimal yield .
Industrial Production Methods
Industrial production of this compound involves large-scale phosphorylation processes. The glucose is first dissolved in water, and then the phosphorylating agent is added. The reaction mixture is stirred and heated to a specific temperature to facilitate the reaction. After the reaction is complete, the product is purified through crystallization and filtration processes .
Chemical Reactions Analysis
Glycogen Metabolism
This compound serves as a substrate in glycogen metabolism. It participates in glycogen synthesis via enzymatic conversion to CDP-glucose by α-D-glucose-1-phosphate cytidylyltransferase, a step critical for nucleotide-activated sugar formation . Conversely, it is produced during glycogenolysis when glycogen phosphorylase cleaves glycogen into glucose-1-phosphate.
Key Enzymes and Pathways:
| Enzyme/Pathway | Role | Product |
|---|---|---|
| Glycogen phosphorylase | Catalyzes glycogen breakdown | Glucose-1-phosphate |
| α-D-glucose-1-phosphate cytidylyltransferase | Converts glucose-1-phosphate to CDP-glucose | CDP-glucose |
Trehalose Metabolism
In organisms like Escherichia coli, the compound acts as an intermediate in trehalose biosynthesis. Trehalose-6-phosphate synthase facilitates its phosphorylation to form trehalose derivatives.
Hydrolysis Reactions
The phosphate ester bond undergoes hydrolysis under acidic or enzymatic conditions:
-
Acidic Hydrolysis : Proceeds via protonation of the phosphate oxygen, followed by nucleophilic attack by water.
-
Enzymatic Hydrolysis : Phosphatases selectively cleave the phosphate group, regenerating glucose.
Substitution Reactions
The phosphate group can be replaced by nucleophiles in substitution reactions. For example, in transphosphorylation , the phosphate is transferred to another hydroxyl group or acceptor molecule:
Conditions:
-
Catalyzed by kinases or phosphorylases.
-
Requires Mg²⁺ or other divalent cations as cofactors.
Oxidation and Reduction
The hydroxyl groups on the glucose moiety are susceptible to redox reactions:
-
Oxidation :
Glucose-1-phosphate can be oxidized to gluconate-1-phosphate using agents like NaIO₄ or KMnO₄, targeting vicinal diols.
-
Reduction :
Borohydride reduction converts carbonyl groups (if present) to alcohols, though this is less common due to the glucopyranose ring’s stability.
Complexation and Buffering
The dipotassium salt dissociates in aqueous solutions to form K⁺ ions and the phosphate anion, enabling:
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pH Buffering : Maintains equilibrium between HPO₄²⁻ and H₂PO₄⁻, stabilizing pH in biochemical systems.
-
Ion Interactions : Potassium ions coordinate with proteins or nucleic acids, influencing enzymatic activity.
Phosphorylation Reactions
The compound is synthesized via glucose phosphorylation using phosphoric acid derivatives under alkaline conditions :
Optimized Conditions:
-
pH 8–9
-
25–37°C
-
Catalyzed by hexokinase or chemical phosphorylation agents.
Scientific Research Applications
Dipotassium;[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] phosphate;dihydrate has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Plays a crucial role in metabolic pathways and is used in studies related to cellular metabolism.
Medicine: Investigated for its potential therapeutic effects in treating metabolic disorders.
Industry: Used in the production of various biochemical products and as a stabilizer in food and pharmaceutical industries
Mechanism of Action
The mechanism of action of dipotassium;[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] phosphate;dihydrate involves its role as a phosphorylated sugar. It participates in various biochemical pathways, including glycolysis and gluconeogenesis. The compound acts as a substrate for enzymes such as glucose-1-phosphate adenylyltransferase, which catalyzes the formation of UDP-glucose, a key intermediate in carbohydrate metabolism .
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name : Potassium (2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl phosphate dihydrate .
- CAS No.: 5996-14-5 (dihydrate form) .
- Molecular Formula : C₆H₁₅K₂O₁₁P (includes two water molecules) .
- Molecular Weight : 372.35 g/mol .
- Structure : A dipotassium salt of α-D-glucose-1-phosphate with two water molecules of crystallization. The phosphate group is esterified at the C1 position of the glucose moiety .
Comparison with Similar Compounds
Structural and Functional Differences
The compound is compared to other dipotassium salts of sugar phosphates, which differ in:
Phosphate Position : C1 vs. C6 substitution on the sugar ring.
Sugar Moiety: Glucose, galactose, trehalose, or mannose derivatives.
Hydration State : Anhydrous, dihydrate, or trihydrate forms.
Applications : Disease research focus (e.g., galactosemia vs. diabetes).
Data Table: Key Comparative Metrics
Key Observations
Phosphate Position :
- C1-phosphorylated compounds (e.g., target compound, α-D-galactose-1-phosphate) are pivotal in glycogen and galactose metabolism .
- C6-phosphorylated derivatives (e.g., D-glucose-6-phosphate) are central to glycolysis and NADPH synthesis .
Solubility and Stability: Dipotassium salts generally exhibit higher water solubility than monopotassium or calcium/barium salts, making them preferred in biochemical assays . Hydration state impacts stability; the target compound’s dihydrate form requires storage at -20°C to prevent decomposition .
Therapeutic Relevance :
Biological Activity
Dipotassium;[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] phosphate;dihydrate is a complex organic compound that exhibits notable biological activities due to its structural features, including multiple hydroxyl groups and a phosphate moiety. This article aims to provide a comprehensive overview of its biological activity, supported by data tables and recent research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 372.35 g/mol. The compound is characterized by:
- Multiple Hydroxyl Groups : These enhance its reactivity and interaction with biological molecules.
- Phosphate Moiety : This contributes to its potential roles in biochemical pathways.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Modulation : The compound may interact with specific enzymes, influencing their activity.
- Cellular Receptor Interaction : It could bind to cellular receptors, impacting signal transduction pathways.
- Antimicrobial Activity : Preliminary studies suggest it possesses antibacterial properties against various pathogens.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of this compound:
- Against Bacteria : It has shown effectiveness against E. coli and Staphylococcus aureus, with minimum inhibitory concentration (MIC) values indicating significant antibacterial activity.
| Pathogen | MIC (µg/mL) |
|---|---|
| E. coli | 62.5 |
| Staphylococcus aureus | 78.12 |
Antiproliferative Effects
The compound has also been evaluated for its antiproliferative effects on cancer cell lines:
- Cell Lines Tested : Hela (cervical carcinoma) and A549 (lung carcinoma).
| Cell Line | IC50 (µg/mL) |
|---|---|
| Hela | 226 |
| A549 | 242.52 |
Case Studies
-
Study on Antibacterial Properties :
A study conducted on the antibacterial efficacy of various fractions from plant extracts indicated that this compound exhibited notable activity against methicillin-resistant strains of Staphylococcus aureus (MRSA), which poses a significant threat to public health due to its antibiotic resistance. -
Anticancer Research :
In vitro studies demonstrated that the compound significantly inhibited the proliferation of cancer cells, suggesting potential applications in cancer therapy.
Q & A
Basic: What analytical techniques are critical for characterizing the structure and purity of this compound?
Answer:
To confirm the structure and purity:
- Nuclear Magnetic Resonance (NMR): Use - and -NMR to verify the glucose backbone and phosphate ester linkage. The hydroxyl and hydroxymethyl protons (δ 3.0–5.5 ppm) and phosphate resonance (δ ~0 to 5 ppm for ) are diagnostic .
- X-ray Diffraction (XRD): Determine the crystalline dihydrate structure by comparing observed lattice parameters with literature data for similar hydrates (e.g., trehalose dihydrate) .
- Elemental Analysis: Quantify potassium (K) and phosphorus (P) content via inductively coupled plasma mass spectrometry (ICP-MS) or flame photometry, targeting stoichiometric ratios (2:1 K:P) .
- Mass Spectrometry (MS): High-resolution MS (HRMS) confirms molecular weight (e.g., [M–2HO] ion for anhydrous form) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
